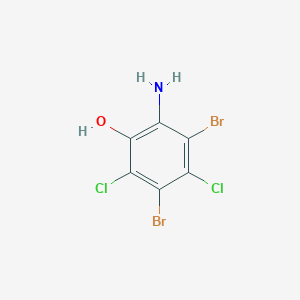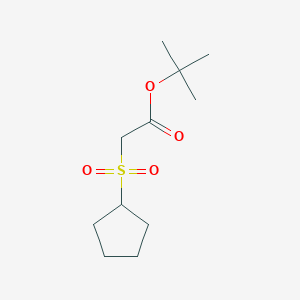
Tert-butyl 2-(cyclopentylsulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(cyclopentylsulfonyl)acetate is an organic compound with the molecular formula C11H20O4S It is a sulfone derivative, characterized by the presence of a cyclopentylsulfonyl group attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the sulfonyl group.
Cyclopentylsulfonyl chloride: A precursor in the synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate.
Tert-butyl 2-(cyclohexylsulfonyl)acetate: A structurally similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H20O4S |
|---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
tert-butyl 2-cyclopentylsulfonylacetate |
InChI |
InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
QEVQLSFVVQTTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
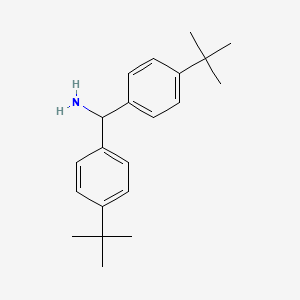
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
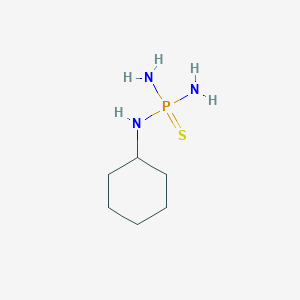
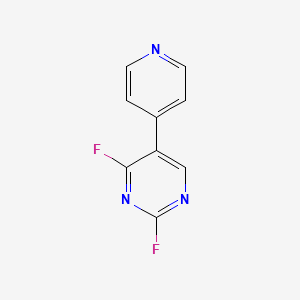
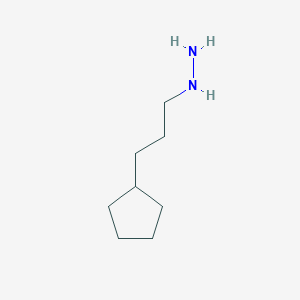
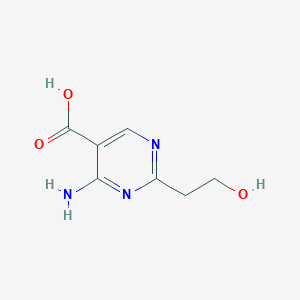

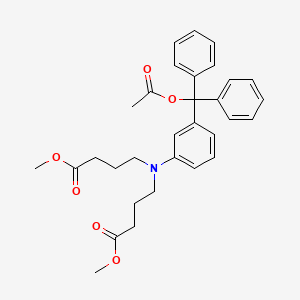

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
